![molecular formula C9H19NO B2510280 Cyclopentanemethanol, 1-[(dimethylamino)methyl]- CAS No. 39943-39-0](/img/structure/B2510280.png)
Cyclopentanemethanol, 1-[(dimethylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanemethanol, 1-[(dimethylamino)methyl]- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a molecular weight of 161.24 g/mol. This compound is also known by its chemical formula C9H19NO and has several applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (1-((dimethylamino)methyl)cyclopentyl)methanol, also known as Cyclopentanemethanol, 1-[(dimethylamino)methyl]-, [1-[(dimethylamino)methyl]cyclopentyl]methanol, or {1-[(dimethylamino)methyl]cyclopentyl}methanol.
Pharmaceutical Research
(1-((dimethylamino)methyl)cyclopentyl)methanol: is utilized in pharmaceutical research as a potential intermediate in the synthesis of various therapeutic agents. Its unique structure allows it to be a building block for compounds that may exhibit biological activity, such as anti-inflammatory or analgesic properties .
Chemical Synthesis
This compound is valuable in chemical synthesis due to its functional groups, which can undergo various chemical reactions. It serves as a precursor for the synthesis of more complex molecules, including those used in the development of new materials and catalysts .
Organic Chemistry Studies
In organic chemistry, (1-((dimethylamino)methyl)cyclopentyl)methanol is studied for its reactivity and stability. Researchers investigate its behavior under different conditions to understand reaction mechanisms and develop new synthetic pathways .
Material Science
The compound is explored in material science for its potential to create novel materials with specific properties. Its incorporation into polymers or other materials can lead to the development of products with enhanced mechanical, thermal, or chemical resistance .
Biochemical Research
In biochemical research, (1-((dimethylamino)methyl)cyclopentyl)methanol is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in biochemical assays, helping to elucidate the function of various enzymes and proteins .
Environmental Chemistry
The compound is also investigated in environmental chemistry for its potential impact on the environment and its degradation pathways. Understanding how it breaks down in different environmental conditions helps in assessing its ecological footprint and developing strategies for its safe disposal .
Medicinal Chemistry
In medicinal chemistry, (1-((dimethylamino)methyl)cyclopentyl)methanol is used to design and synthesize new drug candidates. Its structure can be modified to enhance the efficacy, selectivity, and safety of potential pharmaceuticals .
Analytical Chemistry
Finally, the compound is employed in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods .
These applications highlight the versatility and importance of (1-((dimethylamino)methyl)cyclopentyl)methanol in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-[(dimethylamino)methyl]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10(2)7-9(8-11)5-3-4-6-9/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIJMHXFEJNFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanemethanol, 1-[(dimethylamino)methyl]- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510198.png)
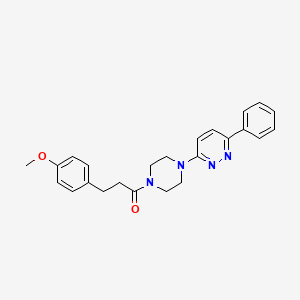
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2510200.png)
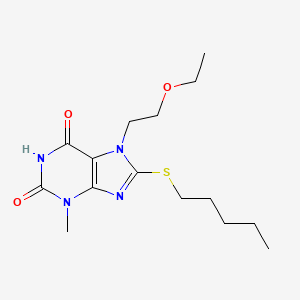

![5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2510205.png)
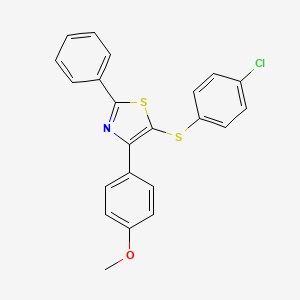
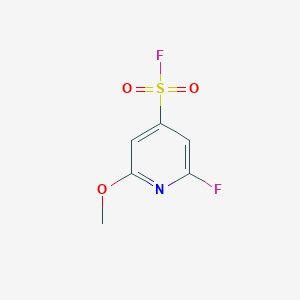
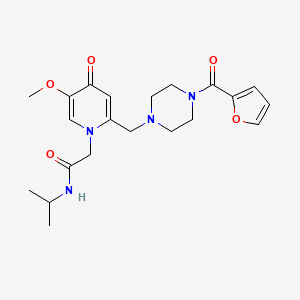


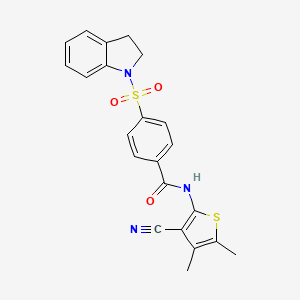
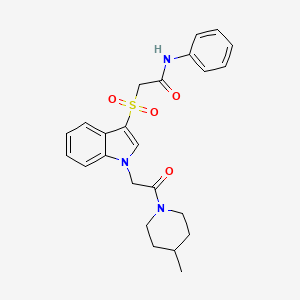
![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)